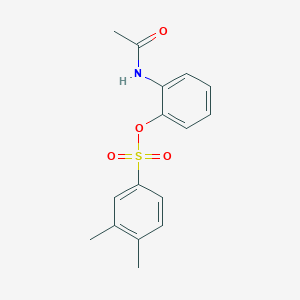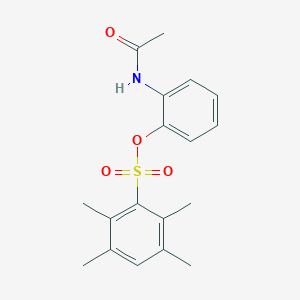
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate, also known as ATBS, is a chemical compound that has been widely used in scientific research. It is a sulfonated aromatic compound that is commonly used in the synthesis of various organic compounds due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is not well understood. However, it is believed that 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate acts as a nucleophile and reacts with various electrophiles to form covalent bonds. This reaction leads to the formation of various organic compounds with unique properties.
Biochemical and Physiological Effects
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antimicrobial properties. 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been shown to have antitumor activity and has been used in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is also stable under normal laboratory conditions and can be stored for long periods without decomposition.
However, there are also limitations to the use of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in lab experiments. It is a sulfonated compound, which can interfere with some reactions. 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate can also be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in scientific research. One possible direction is the development of new synthetic methods for 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate and its derivatives. Another direction is the use of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in the synthesis of new biologically active compounds. 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate can also be used in the development of new fluorescent dyes and polymers for various applications.
Conclusion
In conclusion, 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is a unique sulfonated aromatic compound that has been widely used in scientific research. It has been used in the synthesis of various organic compounds with unique properties. 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been shown to have several biochemical and physiological effects. While there are limitations to the use of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in lab experiments, its advantages make it a valuable reagent for scientific research. There are also several future directions for the use of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in scientific research, which makes it an exciting area of study.
Synthesemethoden
The synthesis of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate involves the reaction of 2-(acetylamino)phenol with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The structure of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate was confirmed using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been used in the synthesis of fluorescent dyes and polymers.
Eigenschaften
Produktname |
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate |
|---|---|
Molekularformel |
C18H21NO4S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 2,3,5,6-tetramethylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)18(13(11)3)24(21,22)23-17-9-7-6-8-16(17)19-15(5)20/h6-10H,1-5H3,(H,19,20) |
InChI-Schlüssel |
KHGNBPKMJYMLGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




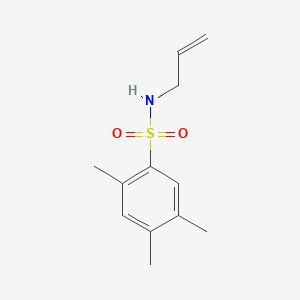
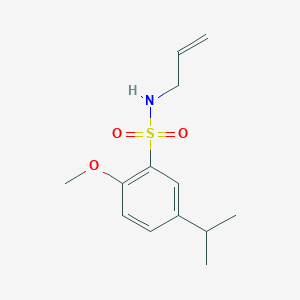
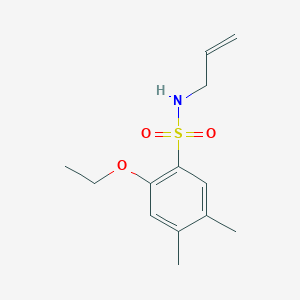
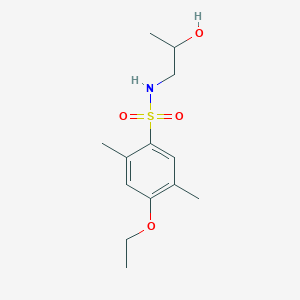

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
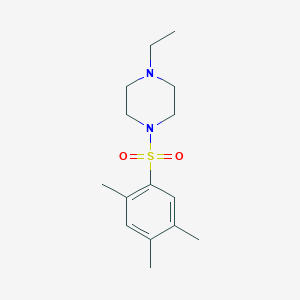
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
